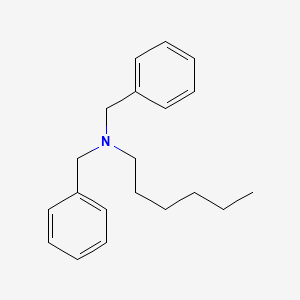![molecular formula C25H33NO7S B14705194 3-(3,4-dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid CAS No. 21345-58-4](/img/structure/B14705194.png)
3-(3,4-dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a benzoquinolizine core. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid involves several steps. The synthetic route typically starts with the preparation of the benzoquinolizine core, followed by the introduction of methoxy groups. Common reagents used in these reactions include methanesulfonic acid, which acts as a catalyst, and various organic solvents to facilitate the reactions. Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation reactions can be carried out using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones. Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its corresponding amine. Substitution reactions, facilitated by reagents such as sodium methoxide, can introduce additional functional groups into the molecule, further diversifying its chemical properties.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme interactions and metabolic pathways. In medicine, its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties. Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups play a crucial role in enhancing its binding affinity to these targets. Upon binding, the compound can modulate the activity of enzymes or receptors, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes, which are critical for maintaining cellular homeostasis.
Comparison with Similar Compounds
Compared to other similar compounds, 3-(3,4-dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid stands out due to its unique combination of methoxy groups and benzoquinolizine core. Similar compounds include 3,4-dimethoxyphenylpropanoic acid and 3,4-dimethoxy-L-phenylalanine, which share some structural features but differ in their chemical reactivity and biological activity. The presence of multiple methoxy groups in the target compound enhances its solubility and bioavailability, making it more effective in various applications.
Properties
CAS No. |
21345-58-4 |
|---|---|
Molecular Formula |
C25H33NO7S |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid |
InChI |
InChI=1S/C24H29NO4.CH4O3S/c1-15-10-20-18-13-24(29-5)23(28-4)12-17(18)8-9-25(20)14-19(15)16-6-7-21(26-2)22(11-16)27-3;1-5(2,3)4/h6-7,11-13,20H,8-10,14H2,1-5H3;1H3,(H,2,3,4) |
InChI Key |
ROKGUDIUVJIOEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CN2CCC3=CC(=C(C=C3C2C1)OC)OC)C4=CC(=C(C=C4)OC)OC.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



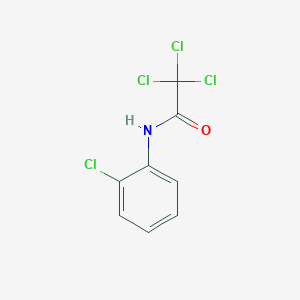
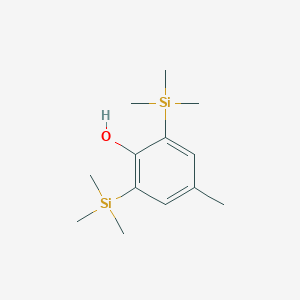
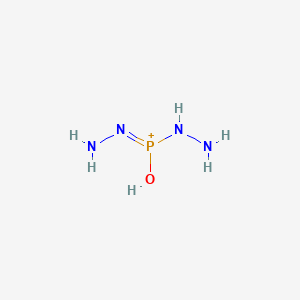
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylcyclohexanone](/img/structure/B14705148.png)
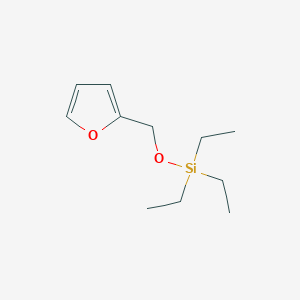
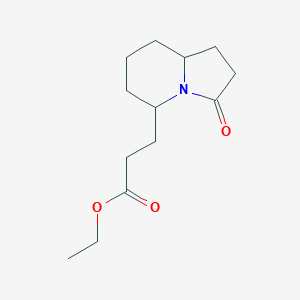
![1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]-](/img/structure/B14705161.png)
![5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14705172.png)
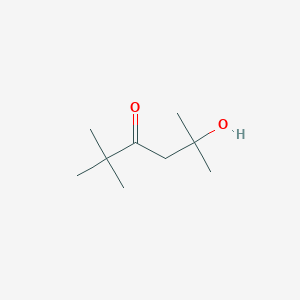
![[[1,1'-Bi(cyclopentane)]-1-yl]acetic acid](/img/structure/B14705181.png)

